molecular formula C24H18N8 B12583353 2,2'-(Ethane-1,2-diyl)bis[6-(pyrimidin-2-yl)-1H-benzimidazole] CAS No. 648415-43-4

2,2'-(Ethane-1,2-diyl)bis[6-(pyrimidin-2-yl)-1H-benzimidazole]

Cat. No.: B12583353
CAS No.: 648415-43-4
M. Wt: 418.5 g/mol
InChI Key: HMHPLXTXNDWQEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2’-(Ethane-1,2-diyl)bis[6-(pyrimidin-2-yl)-1H-benzimidazole] is a complex organic compound known for its unique structure and properties This compound features two benzimidazole rings connected by an ethane-1,2-diyl bridge, with each benzimidazole ring further substituted with a pyrimidin-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(Ethane-1,2-diyl)bis[6-(pyrimidin-2-yl)-1H-benzimidazole] typically involves multi-step organic reactions. One common method involves the condensation of 2-aminobenzimidazole with pyrimidine-2-carbaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting intermediate is then subjected to further reactions to introduce the ethane-1,2-diyl bridge, often using ethylene dibromide as a bridging agent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2,2’-(Ethane-1,2-diyl)bis[6-(pyrimidin-2-yl)-1H-benzimidazole] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the benzimidazole or pyrimidine rings[][3].

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole oxides, while reduction can produce reduced benzimidazole derivatives .

Scientific Research Applications

2,2’-(Ethane-1,2-diyl)bis[6-(pyrimidin-2-yl)-1H-benzimidazole] has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2’-(Ethane-1,2-diyl)bis[6-(pyrimidin-2-yl)-1H-benzimidazole] involves its interaction with specific molecular targets. In biological systems, the compound can bind to DNA or proteins, disrupting their normal function. This interaction can lead to the inhibition of key enzymes or the induction of apoptosis in cancer cells. The exact pathways and molecular targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to form stable complexes with metals and interact with biological macromolecules sets it apart from other similar compounds.

Properties

CAS No.

648415-43-4

Molecular Formula

C24H18N8

Molecular Weight

418.5 g/mol

IUPAC Name

6-pyrimidin-2-yl-2-[2-(6-pyrimidin-2-yl-1H-benzimidazol-2-yl)ethyl]-1H-benzimidazole

InChI

InChI=1S/C24H18N8/c1-9-25-23(26-10-1)15-3-5-17-19(13-15)31-21(29-17)7-8-22-30-18-6-4-16(14-20(18)32-22)24-27-11-2-12-28-24/h1-6,9-14H,7-8H2,(H,29,31)(H,30,32)

InChI Key

HMHPLXTXNDWQEL-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1)C2=CC3=C(C=C2)N=C(N3)CCC4=NC5=C(N4)C=C(C=C5)C6=NC=CC=N6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.